1-(4-Iodophenyl)-3-methoxypropan-2-amine
Description
1-(4-Iodophenyl)-3-methoxypropan-2-amine is a substituted phenethylamine derivative characterized by a methoxy group at the 3-position of the propane chain and an iodine atom at the para position of the phenyl ring. This structural configuration imparts unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
1363439-50-2 |
|---|---|
Molecular Formula |
C10H14INO |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-methoxypropan-2-amine |
InChI |
InChI=1S/C10H14INO/c1-13-7-10(12)6-8-2-4-9(11)5-3-8/h2-5,10H,6-7,12H2,1H3 |
InChI Key |
ZNFDZUJFCFQOSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt of 1-(4-methoxyphenyl)propan-2-amine (4-methoxyamphetamine) is water-soluble, with distinct TLC profiles (e.g., Rf 0.73 in System TA) .
- The iodine atom in the target compound would produce distinct signals in ¹H-/¹³C-NMR (e.g., deshielding effects near the aromatic ring) .
Structural Analogues with Modified Aromatic Systems
- Thiophene-Containing Derivatives :
(1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine replaces the phenyl ring with a methylthiophene group, altering electronic properties and likely shifting receptor selectivity compared to the iodophenyl derivative .
Data Tables for Key Comparisons
Table 1: Substituent Effects on Anticancer Activity
| Compound | Substituents | IC₅₀ (µM, MCF7) | Reference |
|---|---|---|---|
| Target Compound Derivative | 4-Iodophenyl, pyrimidine | 30.68–60.72 | |
| Doxorubicin (Control) | N/A | 71.8 |
Table 2: Physicochemical Properties of Selected Analogues
Table 3: Neurotoxicity Comparison
| Compound | Substituents | Neurotoxicity | Reference |
|---|---|---|---|
| 5-Iodo-2-aminoindan | 5-Iodoindan | Non-neurotoxic | |
| p-Iodoamphetamine | 4-Iodophenyl | Neurotoxic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
